molecular formula C21H17ClN2OS B2363690 (2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(naphthalen-2-yl)methanone CAS No. 919706-54-0

(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(naphthalen-2-yl)methanone

Cat. No. B2363690
CAS RN: 919706-54-0
M. Wt: 380.89
InChI Key: SSJYIVZKLJEQHA-UHFFFAOYSA-N
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Description

(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(naphthalen-2-yl)methanone is a useful research compound. Its molecular formula is C21H17ClN2OS and its molecular weight is 380.89. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation of Derivatives for Anticancer Applications Compounds with structural similarities to the specified molecule have been synthesized and evaluated for their potential as anticancer agents. For instance, derivatives involving naphthalene moieties and specific substitutions have been created to test their efficacy against cancer cells. The synthesis of novel semicarbazones based on 1,3,4-oxadiazoles, incorporating a naphthalen-2-yloxy group, has shown anticonvulsant activity, which could be indicative of broader biological activities for similarly structured compounds (Rajak et al., 2010).

Photophysical Properties and Dyeing Performance Research into the photophysical properties of naphthalene derivatives and their applications in materials science, such as the synthesis and characterization of dyeing performance of thiadiazole derivatives, reveals the importance of such compounds in developing new materials and dyes. These studies contribute to our understanding of how structural variations can affect the properties and applications of naphthalene-based compounds (Malik et al., 2018).

Biological Activity and Drug Development The exploration of naphthalene and imidazole derivatives in drug development, particularly for their biological activity against various pathogens or as potential therapeutic agents, underscores the importance of structural diversity in medicinal chemistry. For example, the synthesis and study of biological activity of heterocyclic compounds containing imidazolidin-4-one derivatives have shown antibacterial properties, highlighting the therapeutic potential of these molecules (Neshan et al., 2019).

Novel Fluorophores for Imaging and Sensing Compounds featuring imidazol and naphthalene units have been investigated for their photophysical properties, leading to the development of novel fluorophores. These fluorophores exhibit promising characteristics for applications in imaging and sensing, demonstrating the versatile utility of naphthalene-imidazole derivatives in scientific research (Padalkar et al., 2015).

Antioxidant Properties Research into the antioxidant properties of naphthalene derivatives provides insight into their potential for protecting against oxidative stress, a critical factor in many chronic diseases. The study of new thiazole analogues with urea, thiourea, and selenourea functionality, incorporating thiazole and naphthalene units, has revealed potent antioxidant activities, suggesting possible applications in disease prevention and treatment (Reddy et al., 2015).

Mechanism of Action

Target of Action

It’s known that similar compounds with indole and thiazole moieties have shown high affinity to multiple receptors . These receptors could potentially be the targets of our compound.

Mode of Action

The exact mode of action of this compound is currently unknown. Compounds with similar structures have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound might interact with its targets, leading to changes in cellular functions.

Biochemical Pathways

Based on the biological activities of similar compounds, it can be inferred that the compound might affect a variety of biochemical pathways related to inflammation, viral replication, cancer cell proliferation, hiv infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .

Pharmacokinetics

The physicochemical properties of similar compounds suggest that they might have good oral bioavailability

Result of Action

Based on the biological activities of similar compounds, it can be inferred that the compound might have various effects at the molecular and cellular levels, such as inhibiting viral replication, reducing inflammation, killing cancer cells, inhibiting hiv infection, reducing oxidative stress, killing microbes, inhibiting the growth of tuberculosis bacteria, controlling blood sugar levels, killing malaria parasites, and inhibiting cholinesterase activity .

properties

IUPAC Name

[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-naphthalen-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2OS/c22-19-9-5-15(6-10-19)14-26-21-23-11-12-24(21)20(25)18-8-7-16-3-1-2-4-17(16)13-18/h1-10,13H,11-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJYIVZKLJEQHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)Cl)C(=O)C3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(naphthalen-2-yl)methanone

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